Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of tert-Butyl Pent-4-enoate
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of tert-Butyl Pent-4-enoate
Executive Summary
In modern drug discovery and complex organic synthesis, the strategic selection of orthogonal protecting groups and reactive handles is paramount. tert-Butyl pent-4-enoate (CAS: 32400-25-2) serves as a highly versatile bifunctional building block[1]. Featuring an acid-labile tert-butyl ester and a highly reactive terminal alkene, this molecule is frequently deployed in the synthesis of peptidomimetics, cross-metathesis reactions, and advanced hydroboration workflows[2],[3].
This technical guide provides an in-depth analysis of its physical properties, thermodynamic behavior, and field-proven synthetic protocols, designed to equip researchers with the mechanistic insights necessary for optimizing downstream drug development applications.
Physicochemical Properties & Thermodynamic Causality
Understanding the physical properties of tert-butyl pent-4-enoate is critical for optimizing reaction conditions, particularly in distillation, solvent extraction, and chromatographic purification.
Quantitative Data Profile
| Property | Value | Causality & Experimental Significance |
| CAS Number | 32400-25-2 | Unique identifier for regulatory and procurement tracking[1]. |
| Molecular Formula | C₉H₁₆O₂ | Dictates the mass-to-charge ratio (m/z 156.22) for MS validation[1]. |
| Molecular Weight | 156.22 g/mol | Essential for precise stoichiometric calculations[1]. |
| Boiling Point | 160.2 °C (at 760 mmHg) | Moderate boiling point due to steric hindrance preventing tight van der Waals packing[4]. |
| Density | ~0.889 g/cm³ | Lighter than water; dictates organic layer positioning in aqueous workups[5]. |
| Flash Point | 53.1 °C | Classifies the compound as a flammable liquid; requires inert atmosphere handling[4]. |
Mechanistic Insight into Physical Properties
The boiling point of 160.2 °C[4] is a direct consequence of the molecule's structural architecture. While a linear nine-carbon carboxylic acid or ester would exhibit a significantly higher boiling point due to extensive intermolecular packing, the bulky tert-butyl group introduces severe steric bulk. This bulk disrupts the highly ordered alignment of the aliphatic chains, reducing the cumulative strength of London dispersion forces. Consequently, less thermal energy is required to transition the substance from the liquid to the vapor phase, making it highly amenable to purification via vacuum distillation.
Synthetic Methodologies: Protocols and Mechanistic Insights
The synthesis of tert-butyl pent-4-enoate requires the esterification of 4-pentenoic acid. Because tert-butanol is a bulky, tertiary alcohol, standard Fischer esterification (acid catalysis) is often low-yielding due to competing elimination reactions (forming isobutylene). Therefore, specialized coupling reagents must be employed.
Synthetic pathways for tert-butyl pent-4-enoate via Steglich or TFAA-mediated esterification.
Protocol A: Steglich Esterification (DCC/DMAP)
This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[2].
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Self-Validating System: The reaction generates dicyclohexylurea (DCU) as a byproduct. DCU is highly insoluble in most organic solvents. The formation of a dense, white precipitate serves as an immediate visual confirmation that the activation of the carboxylic acid is occurring.
Step-by-Step Methodology:
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Preparation: In an oven-dried flask under argon, dissolve 4-pentenoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM).
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Catalyst Addition: Add DMAP (0.02 equiv.) and tert-butanol (4.0 equiv.) to the stirring solution[2].
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Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DCC (1.5 equiv.) portion-wise to control the exothermic activation[2].
-
Propagation: Stir the reaction at 0 °C for 25 minutes, then allow it to warm to room temperature[2]. Monitor via TLC (staining with KMnO₄ to visualize the terminal alkene).
-
Workup: Filter the suspension through a Celite pad to remove the precipitated DCU. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography or vacuum distillation.
Protocol B: Trifluoroacetic Anhydride (TFAA) Mediated Esterification
An alternative, highly efficient method involves the formation of a mixed anhydride using TFAA[3].
Step-by-Step Methodology:
-
Mixed Anhydride Formation: To a solution of 4-pentenoic acid (1.0 equiv.) in CH₂Cl₂, add TFAA (2.0 equiv.)[3].
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Incubation: Stir the mixture at room temperature for 3 hours to ensure complete formation of the highly reactive mixed anhydride.
-
Alcoholysis: Add tert-butanol (excess) to the reaction mixture. The steric bulk of the tert-butyl group is overcome by the extreme electrophilicity of the mixed anhydride[3].
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Isolation: Quench with saturated NaHCO₃ to neutralize trifluoroacetic acid byproducts, extract with CH₂Cl₂, and concentrate.
Strategic Applications in Drug Discovery
The true value of tert-butyl pent-4-enoate lies in its bifunctionality. The tert-butyl ester is completely orthogonal to base-labile protecting groups (like Fmoc) and hydrogenation-labile groups (like Benzyl), making it an ideal candidate for complex solid-phase peptide synthesis (SPPS) and peptidomimetic design[2].
Downstream applications of tert-butyl pent-4-enoate in advanced drug development workflows.
Cross-Metathesis in Peptidomimetics
In the development of Class I Histone Deacetylase (HDAC) inhibitors, researchers utilize tert-butyl pent-4-enoate to construct "stapled peptides"[2].
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Mechanism: The terminal alkene of the pentenoate undergoes ruthenium-catalyzed olefin metathesis (e.g., via Grubbs II catalyst) with another alkene-bearing amino acid on a peptide backbone[6].
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Causality: This "stapling" restricts the conformational freedom of the peptide, locking it into an alpha-helical structure. This macrocyclization dramatically increases the peptide's proteolytic stability and cellular permeability, transforming a biologically active but unstable peptide into a viable therapeutic probe for HDAC1/3 corepressor complexes[2].
Hydroboration for Functionalized Scaffolds
The terminal alkene is also highly susceptible to anti-Markovnikov addition via hydroboration.
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Protocol Overview: tert-Butyl pent-4-enoate is reacted with 9-Borabicyclo[3.3.1]nonane (9-BBN) in THF at 0 °C to room temperature[3].
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Utility: This generates a stable alkylborane intermediate that can subsequently participate in Suzuki-Miyaura cross-coupling reactions or be oxidized to a primary alcohol. This exact methodology has been successfully deployed in the synthesis of complex quinazolinone-type CRTH2 receptor antagonists[3].
References
- AA Blocks. "tert-Butyl pent-4-enoate | CAS: 32400-25-2." aablocks.com.
- XiXisys. "CAS: 32400-25-2 Name - tert-butyl pent-4-enoate SDS." xixisys.com.
- XiXisys (Density Data). "GHS 11 (Rev.11) SDS Word 下载CAS: 32400-25-2." xixisys.com.
- Amazon S3 / Academic Thesis. "Chemical biology tools to explore the activities and mechanisms of Class I HDAC corepressor complexes." amazonaws.com.
- Google Patents. "WO2012051036A1 - Quinazolinone-type compounds as crth2 antagonists." google.com.
- SciSpace. "Preparation and evaluation of deconstruction analogues." scispace.com.
Sources
- 1. aablocks.com [aablocks.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. WO2012051036A1 - Quinazolinone-type compounds as crth2 antagonists - Google Patents [patents.google.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 32400-25-2 Name: [xixisys.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 32400-25-2 Name: [xixisys.com]
- 6. scispace.com [scispace.com]
